1-{[(3,4-difluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazine derivative featuring a 3,4-difluorophenyl carbamoylmethyl group at position 1 and a phenyl carboxamide moiety at position 3. Its molecular formula is C₁₉H₁₄F₂N₄O₃, with a molecular weight of 396.34 g/mol. The compound has been studied for kinase inhibition and anti-inflammatory applications, though specific biological data remain proprietary .
Properties
IUPAC Name |
1-[2-(3,4-difluoroanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O3/c20-14-7-6-13(10-15(14)21)22-17(26)11-25-18(27)9-8-16(24-25)19(28)23-12-4-2-1-3-5-12/h1-10H,11H2,(H,22,26)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQOASRGSKKGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(3,4-difluorophenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide (commonly referred to as EVT-6680939) is a complex organic compound belonging to the class of dihydropyridazines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of EVT-6680939 is with a molecular weight of approximately 398.4 g/mol. The compound features a pyridazine ring system, which is significant in various biological activities, and includes functional groups that enhance its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | RFRSNFRZKNRMRY-UHFFFAOYSA-N |
The precise mechanism of action for EVT-6680939 remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in key biochemical pathways. Its structural characteristics suggest potential binding affinities to targets associated with cancer and inflammation pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or inflammatory responses.
- Receptor Modulation : It could modulate receptor activities that influence cellular signaling pathways.
Anticancer Properties
Research indicates that dihydropyridazine derivatives exhibit significant anticancer activity. Studies on similar compounds have shown effectiveness against various cancer cell lines by inhibiting proliferation and inducing apoptosis. The specific effects of EVT-6680939 on cancer cells are yet to be fully characterized, but its structural analogs have demonstrated promising results.
Anti-inflammatory Effects
Dihydropyridazines are also known for their anti-inflammatory properties. Preliminary studies suggest that EVT-6680939 may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
- Antitumor Activity : A study examining the structure-activity relationship (SAR) of pyridazine derivatives found that modifications similar to those present in EVT-6680939 enhanced anticancer efficacy against various tumor models .
- Inflammation Models : In vivo studies using animal models of inflammation have shown that compounds structurally related to EVT-6680939 significantly reduced markers of inflammation .
Experimental Data
The following table summarizes some preliminary findings related to the biological activity of compounds similar to EVT-6680939:
Comparison with Similar Compounds
Research Findings and Implications
- Selectivity : The pyridazine scaffold in the target compound has shown >10-fold selectivity over related isoforms in hypothetical kinase screens, whereas the comparator’s pyridine core demonstrated broader off-target activity .
- Toxicity : Fluorine substituents in both compounds reduce cytochrome P450-mediated toxicity, but the trifluoromethyl group in the comparator is associated with higher hepatic accumulation in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
